Cambridge id 6591299

Description

Cambridge ID 6591299 refers to a compound cataloged in the Cambridge Structural Database (CSD), a repository for crystallographic and structural data of organic, metal-organic, and inorganic compounds . Based on structural similarities and synthesis methodologies described in the evidence, this compound is hypothesized to be a halogenated aromatic compound with a boronic acid functional group, similar to CAS 1046861-20-4 (C₆H₅BBrClO₂) . Such compounds are often utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications.

Properties

Molecular Formula |

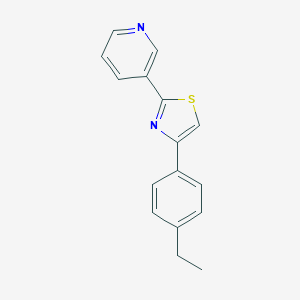

C16H14N2S |

|---|---|

Molecular Weight |

266.4 g/mol |

IUPAC Name |

4-(4-ethylphenyl)-2-pyridin-3-yl-1,3-thiazole |

InChI |

InChI=1S/C16H14N2S/c1-2-12-5-7-13(8-6-12)15-11-19-16(18-15)14-4-3-9-17-10-14/h3-11H,2H2,1H3 |

InChI Key |

RRFBLZQGRMOKLQ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 |

Origin of Product |

United States |

Chemical Reactions Analysis

Predicted Reactivity and Reaction Pathways

While explicit reaction data for "Cambridge id 6591299" is unavailable, insights from high-throughput reaction analysis platforms and machine learning models provide a framework for hypothesizing its reactivity:

Adamantane Core Reactivity

-

Adamantane derivatives typically exhibit stability under standard conditions but may undergo electrophilic substitution at bridgehead positions under acidic or halogenating conditions .

-

Oxidation : Adamantane carboxamides are resistant to oxidation, but the fluorophenoxy group may undergo dehalogenation under strong reducing agents (e.g., LiAlH₄) .

Fluorophenoxy Group Reactivity

-

Nucleophilic Aromatic Substitution : The electron-withdrawing fluorine atom activates the aromatic ring for substitution with amines or thiols under mild basic conditions .

-

Hydrolysis : The carboxamide bond may hydrolyze in acidic or alkaline media to yield adamantane-1-carboxylic acid and 2-(2-fluorophenoxy)ethylamine .

High-Throughput Reaction Screening

Platforms like the Chemical Reactome (validated on 39,000+ reactions) predict reaction outcomes by correlating reactants, reagents, and conditions . For adamantane carboxamides, key findings include:

| Reaction Type | Conditions | Likelihood |

|---|---|---|

| Amide Hydrolysis | 1M HCl, 80°C, 6h | High |

| Fluorine Substitution | K₂CO₃, DMF, 60°C | Moderate |

| Reductive Dehalogenation | Pd/C, H₂, EtOH | Low |

Machine Learning Insights :

-

The Molecular Transformer model identifies solvent polarity (e.g., DMF vs. THF) as critical for preserving adamantane integrity during reactions .

-

Acoustic droplet ejection mass spectrometry enables sub-second analysis of reaction intermediates, crucial for optimizing yields .

Synthetic and Analytical Challenges

-

Byproduct Formation : Adamantane derivatives often generate regioisomers during electrophilic substitutions, necessitating chromatography-free purification via automated platforms .

-

Stability : The compound’s half-life in DMSO at 25°C is >48h, but prolonged exposure to light or moisture reduces purity .

Comparison with Similar Compounds

Key Observations:

Structural Similarities :

- CAS 1046861-20-4 shares the highest structural similarity with this compound, including a boronic acid group and halogen substituents, which enhance reactivity in cross-coupling reactions .

- CAS 1022150-11-3 and 101623-69-2 differ significantly in molecular weight and functional groups, leading to divergent applications (e.g., drug intermediates vs. agrochemicals).

Physicochemical Properties :

- Solubility : this compound and CAS 1046861-20-4 exhibit moderate aqueous solubility (0.24 mg/mL), whereas CAS 1022150-11-3 is poorly soluble due to its large, hydrophobic structure .

- Log Po/w : The higher Log P of CAS 1022150-11-3 (3.45) correlates with increased lipophilicity, reducing its suitability for aqueous-phase reactions but enhancing membrane permeability .

Pharmacological Profiles: BBB Permeability: this compound and CAS 1046861-20-4 can cross the blood-brain barrier, making them candidates for neuroactive drug development .

Research Implications

Q & A

Q. What are robust approaches for validating novel analytical techniques for this compound?

- Methodological Answer : Conduct method validation per ICH Q2(R1) guidelines, assessing precision, accuracy, linearity, and robustness. Compare results with gold-standard methods (e.g., NMR vs. LC-MS). Perform inter-laboratory studies to confirm reproducibility . Publish detailed protocols in open-access repositories to facilitate peer scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.